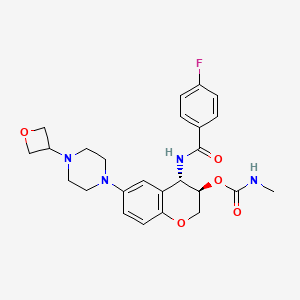
LY3000328
科学研究应用
LY 3000328 已被广泛研究用于其在各个领域的应用:
化学: 用作研究组织蛋白酶 S 抑制及其对各种生化途径的影响的工具化合物。
生物学: 用于研究组织蛋白酶 S 在细胞过程中的作用及其作为治疗靶标的潜力。
作用机制
LY 3000328 通过选择性抑制组织蛋白酶 S 发挥作用,组织蛋白酶 S 是一种参与蛋白质降解和免疫应答调节的酶。该化合物与组织蛋白酶 S 的活性位点结合,阻止其切割其底物。 这种抑制导致组织蛋白酶 S 活性降低,从而调节各种生理过程 .
生化分析
Biochemical Properties
LY3000328 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme Cathepsin S . It interacts with this enzyme, leading to a decrease in Cathepsin S activity .
Cellular Effects
The effects of this compound on cells are primarily through its interaction with Cathepsin S. It influences cell function by inhibiting this enzyme, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Cathepsin S, inhibiting its activity . This interaction leads to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound show a biphasic response, where Cathepsin S activity declines, then returns to baseline, and then increases to a level above baseline . The compound’s stability and degradation over time have been observed in these settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Subjects were administered escalating this compound doses up to 300 mg in studies, showing that all doses were well tolerated .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with Cathepsin S. It can affect metabolic flux and metabolite levels due to its inhibitory effects on this enzyme .
Subcellular Localization
Current studies focus on its interaction with Cathepsin S and the resulting effects on cellular function .
准备方法
LY 3000328 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件为专有信息,未公开。
化学反应分析
LY 3000328 经历各种化学反应,包括:
氧化和还原: 这些反应对于修饰官能团以提高化合物的稳定性和活性至关重要。
取代反应:
相似化合物的比较
LY 3000328 作为组织蛋白酶 S 抑制剂,以其高度特异性和效力而独树一帜。类似的化合物包括:
E 64c: 另一种具有更广泛特异性的组织蛋白酶抑制剂。
ONO-5334: 一种选择性组织蛋白酶 K 抑制剂。
橙皮酰胺乙酸酯: 一种具有抗组织蛋白酶抑制活性的天然产物.
属性
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373215-15-6 | |
| Record name | LY-3000328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-3000328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

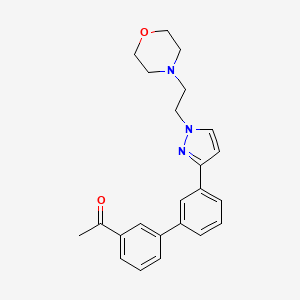
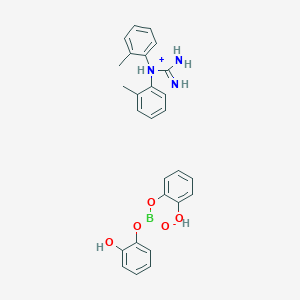


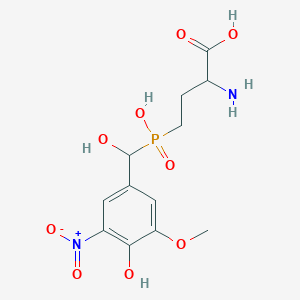

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

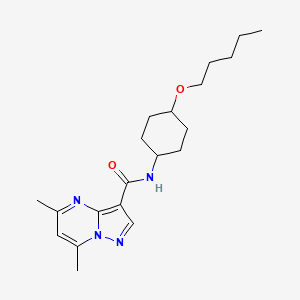
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)
